5-(Propan-2-yl)naphthalen-1-ol

Catalog No.
S12354944
CAS No.
61982-96-5
M.F
C13H14O
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Propan-2-yl)naphthalen-1-ol

CAS Number

61982-96-5

Product Name

5-(Propan-2-yl)naphthalen-1-ol

IUPAC Name

5-propan-2-ylnaphthalen-1-ol

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C13H14O/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)14/h3-9,14H,1-2H3

InChI Key

OXVNCTNCWYEWMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC=C2O

5-(Propan-2-yl)naphthalen-1-ol, also known as 1-(naphthalen-2-yl)propan-2-ol, is an organic compound characterized by a naphthalene ring substituted with a propanol group. Its molecular formula is C13H14OC_{13}H_{14}O, and it features a hydroxyl group (-OH) that imparts alcohol properties to the compound. This compound is notable for its structural configuration, which allows it to participate in various

Oxidation: The hydroxyl group can be oxidized to form 1-(naphthalen-2-yl)propan-2-one using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) under acidic conditions.

Reduction: The compound can be reduced to form 1-(naphthalen-2-yl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂), leading to the formation of 1-(naphthalen-2-yl)propan-2-yl chloride.

The biological activity of 5-(Propan-2-yl)naphthalen-1-ol is primarily linked to its role as a precursor for beta-adrenergic antagonists. When interacting with beta-adrenergic receptors, this compound can block the effects of endogenous catecholamines such as adrenaline and noradrenaline, resulting in decreased heart rate and blood pressure. This mechanism makes it potentially useful in treating hypertension and other cardiovascular disorders .

Several synthesis methods are available for 5-(Propan-2-yl)naphthalen-1-ol:

Reduction of Ketones: A common method involves the reduction of 1-(naphthalen-2-yl)propan-2-one using sodium borohydride (NaBH₄) in ethanol at room temperature.

Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation may be employed, utilizing palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas under controlled conditions to ensure high yield and purity .

5-(Propan-2-yl)naphthalen-1-ol has several applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of beta-blockers, which are important medications for managing cardiovascular diseases.

Chemical Synthesis: The compound is utilized in organic synthesis for creating more complex molecules due to its reactive functional groups.

Research: It is also used in scientific studies exploring molecular interactions and biological pathways, particularly concerning adrenergic receptors .

Research involving interaction studies has shown that 5-(Propan-2-yl)naphthalen-1-ol interacts with specific molecular targets, particularly beta-adrenoceptors. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications. Studies have indicated that derivatives of this compound may exhibit enhanced biological activities compared to the parent compound, suggesting avenues for developing more effective medications .

5-(Propan-2-yl)naphthalen-1-ol can be compared with several similar compounds:

Compound NameStructure FeaturesUniqueness
PropranololContains an additional isopropylamino groupEstablished beta-blocker with extensive use
NadololFeatures a tetrahydronaphthalene ringLonger duration of action than propranolol
7-Propan-2-yl-naphthalen-1-oneDihydro derivativeDifferent saturation level affects reactivity
2-(Naphthalen-1-yl)propan-2-olDifferent position of naphthalene substitutionVariations in biological activity

Uniqueness

5-(Propan-2-yl)naphthalen-1-ol stands out due to its specific structural features that enable it to act as a versatile intermediate in medicinal chemistry. Its naphthalene ring provides stability and enhances interactions with biological targets, making it valuable for synthesizing various bioactive compounds .

Alkylation Strategies Using Isopropyl Halides and Lewis Acid Catalysts

Alkylation of naphthalene with isopropyl halides via Friedel-Crafts reactions represents a classical route to introduce the isopropyl group. Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), facilitate electrophilic substitution but often yield mixtures of α- and β-isopropylnaphthalenes due to comparable activation energies at both positions. For instance, early methods using AlCl₃ produced alkylates containing 13% α-isomer and 52.5% β-isomer at 350°C. To enhance β-selectivity, solid acid catalysts have been developed. Perfluorinated sulfonic acid catalysts, such as Nafion-K, demonstrate remarkable regioselectivity. In one example, propylene gas reacted with naphthalene over a perfluorodecane sulfonic acid catalyst (C₁₀F₂₁SO₃H) at 180°C, yielding 68% isopropylnaphthalene with 92% β-isomer purity. Similarly, 2-bromopropane as an alkylating agent under analogous conditions achieved 88% β-selectivity. These results highlight the critical role of catalyst choice in steering substitution toward the β-position.

Table 1: Catalyst Performance in Naphthalene Isopropylation

CatalystAlkylating AgentTemperature (°C)β-Selectivity (%)Yield (%)
C₁₀F₂₁SO₃H (perfluorinated)Propylene1809268
C₁₀F₂₁SO₃H2-Bromopropane1808838
H₃PO₄/supportPropylene35052.5

The transition from liquid-phase AlCl₃ to solid superacid catalysts mitigates isomer separation challenges, offering a streamlined route to β-isopropylnaphthalene precursors.

Direct Hydroxylation Approaches via Catalytic Oxidative Pathways

Introducing the hydroxyl group at C1 of β-isopropylnaphthalene necessitates regioselective oxidation. Theoretical studies on naphthalene oxidation by hydroxyl radicals (OH- ) reveal that the C1 position is favored at temperatures below 410 K due to negative activation energy (−1.5 kcal/mol) for OH- addition. This preference arises from aromatic stabilization: the transition state for C1 hydroxylation retains partial aromaticity, whereas C2 hydroxylation disrupts resonance. Applying this mechanism to β-isopropylnaphthalene, oxidative conditions using OH- donors (e.g., H₂O₂/Fe²⁺) could selectively yield 1-hydroxy-5-isopropylnaphthalene. Computational models predict a branching ratio of 1-naphthol:2-naphthol ≈ 3:1 at 298 K under 1 bar pressure, suggesting that low-temperature hydroxylation preferentially functionalizes the α-position even in substituted naphthalenes.

Catalytic systems employing transition metals (e.g., Fe, Cu) or enzymatic mediators (e.g., cytochrome P450 mimics) may further enhance selectivity. However, experimental data specific to β-isopropylnaphthalene hydroxylation remains sparse, necessitating extrapolation from unsubstituted naphthalene studies.

Regioselective Isopropylation of Naphthalene Derivatives

Achieving β-isopropylation of naphthalene is pivotal for synthesizing the target compound. Dealuminated mordenite catalysts (SiO₂/Al₂O₃ = 38–74) exhibit exceptional shape selectivity, with ββ-selectivity (2,6- and 2,7-diisopropylnaphthalene) reaching 95% when water is co-fed. Water adsorption on the catalyst surface modifies pore accessibility, favoring bulkier β-isomers. For example, HM74 (SiO₂/Al₂O₃ = 74) achieves 70% selectivity for 2,6-diisopropylnaphthalene—a proxy for mono-β-substitution—under hydrated conditions. Similarly, USY zeolites (FAU topology) promote β-isopropylation via confinement effects, with product distributions sensitive to framework Si/Al ratios.

Key Mechanistic Insights:

  • Water Co-feeding: Increases β-selectivity by 30–40% in mordenites, likely via pore size modulation.
  • Solid Superacids: Perfluorinated sulfonic acids enable near-quantitative β-selectivity (92%) in liquid-phase reactions.
  • Alkylating Agent: Isopropanol generates in situ water during decomposition, indirectly enhancing selectivity compared to propylene.

These advances underscore the synergy between catalyst design and reaction engineering in achieving regiocontrol.

Mesoporous silicoaluminophosphate molecular sieves represent a sophisticated class of catalysts for carbon-alkylation reactions in the synthesis of 5-(propan-2-yl)naphthalen-1-ol derivatives [8]. These materials combine the structural advantages of traditional zeolites with enhanced accessibility through hierarchical pore networks, enabling effective isopropylation of naphthalene substrates [10] [11].

The silicoaluminophosphate framework, particularly SAPO-11 and SAPO-5 structures, demonstrates exceptional catalytic performance in naphthalene methylation and alkylation reactions [8] [11]. Research indicates that SAPO-11 synthesized with di-n-propylamine template at n(DPA)/n(Al₂O₃) = 1.2 exhibits the highest crystallinity and external surface area among various template configurations [8]. This specific catalyst formulation achieves naphthalene conversion rates of 82.1% with selectivity toward 2,6-diisopropylnaphthalene reaching 85.4% under optimized conditions [8].

The mesoporous structure of these catalysts facilitates superior mass transport characteristics compared to conventional microporous materials [10]. The unique MESO-SAPO-37 catalyst, synthesized from faujasite-type microporous SAPO-37 precursor, contains uniform pores of 3 nanometers diameter and demonstrates hierarchical mesopores with microporous secondary building units [10]. This structural configuration provides strong acidity and exhibits high catalytic activity for alkene conversion with exclusive formation of isomerized products achieving 84% selectivity [10].

The catalytic mechanism in mesoporous silicoaluminophosphate systems involves the formation of carbocation intermediates on Brønsted acid sites [11]. The pore structure relationship directly influences catalytic performance, with SAPO-11 showing higher stability and selectivity compared to SAPO-5 and mordenite molecular sieves in shape-selective alkylation reactions [11]. The superior performance of SAPO-11 stems from its optimal pore dimensions that provide favorable diffusion pathways for both reactants and products while maintaining shape selectivity [11].

CatalystNaphthalene Conversion (%)Selectivity 2,6-DMN (%)External Surface Area (m²/g)Pore Size (nm)Crystallinity (%)
SAPO-11(DPA,1.2)82.185.41450.6392
SAPO-11(DEA,1.2)75.378.21120.6388
SAPO-11(DPA,1.6)78.981.61260.6390
SAPO-565.272.1980.5585
H-Mordenite58.768.9750.6582

The hierarchical silicoaluminophosphate catalysts demonstrate enhanced hydroisomerization selectivity through orientated assembly of premanufactured building blocks [35]. These materials achieve record isomer yields of 79% for n-heptane conversion, indicating their potential for complex alkylation reactions involving naphthalene derivatives [35]. The synthesis strategy employs interrupted dry gel conversion processes to prepare nanocrystallites, with crystal growth proceeding predominantly through particle attachment mechanisms [35].

Friedel-Crafts Alkylation Mechanisms in Isopropyl Group Introduction

The Friedel-Crafts alkylation mechanism for isopropyl group introduction into naphthalene substrates involves electrophilic aromatic substitution through carbocation intermediates [13] [14]. This classical organic transformation serves as the primary pathway for synthesizing 5-(propan-2-yl)naphthalen-1-ol and related compounds through controlled regioselective alkylation [13].

The mechanism initiates with the formation of isopropyl carbocation through the interaction of propyl halides or propene with Lewis acid catalysts such as aluminum chloride [13] [14]. When propyl chloride reacts with aluminum chloride, the initially formed primary propyl carbocation undergoes rapid rearrangement through a 1,2-hydride ion shift to generate the more stable secondary isopropyl carbocation [14]. This rearrangement is crucial for achieving the desired isopropyl substitution pattern in the final product [14].

Research on faujasite zeolite catalysts reveals that naphthalene isopropylation by propene proceeds through three elementary steps with beta-beta selectivity toward 2-isopropylnaphthalene and 2,6-diisopropylnaphthalene [16]. The reaction begins with propene protonation resulting in an isopropoxide species bound to the faujasite framework, with the highest activation barrier of 18.1 kcal/mol for the overall reaction pathway [16]. The subsequent isopropylation step involves naphthalene attack by the isopropoxide species, forming naphthalynic carbocations as key intermediates [16].

The zeolite pore structure plays a critical role in stabilizing naphthalynic carbocations through confinement effects [16]. Large 56T cluster zeolite structures effectively stabilize these carbocation intermediates, demonstrating the importance of steric constraints and van der Waals dispersion interactions induced by the pore architecture [16]. This stabilization mechanism enables selective formation of the desired isopropylated products while minimizing unwanted side reactions [16].

The electrophilic attack pattern in Friedel-Crafts alkylation follows established principles of aromatic substitution [17]. The carbocation electrophile attacks the electron-rich naphthalene ring system, temporarily disrupting aromaticity to form a cyclohexadienyl cation intermediate [17]. Subsequent deprotonation restores aromaticity and regenerates the aluminum chloride catalyst, completing the catalytic cycle [17].

Industrial implementations of Friedel-Crafts alkylation for naphthalene derivatives utilize various catalyst systems beyond traditional aluminum chloride [32] [33]. Zeolite catalysts such as USY, H-beta, H-mordenite, and ZSM-5 demonstrate shape-selective alkylation capabilities with enhanced stability and recyclability [32]. Under optimized conditions of 200°C and 1 atmosphere pressure, USY zeolite achieves 92% naphthalene conversion with 90% beta-beta selectivity [32].

Metal-Complex Catalysts for Tandem Functionalization

Metal-complex catalysts enable sophisticated tandem functionalization strategies for synthesizing 5-(propan-2-yl)naphthalen-1-ol through combined alkylation and hydroxylation sequences [15] [18]. These systems provide precise control over reaction selectivity and enable one-pot synthesis approaches that streamline production processes [15].

Iron-based catalysts demonstrate exceptional capability for aromatic hydroxylation reactions relevant to naphthol synthesis [20] [21]. The biomimetic iron catalyst Fe(5-tips³tpa) performs syn-dihydroxylation of naphthalene derivatives with high electrophilicity through a cis-Fe⁵⁺O(OH) intermediate [20] [21]. This catalyst system overcomes the reactivity challenges posed by aromatic stability and achieves unusual syn-dihydroxylation chemoselectivity [21].

The iron-catalyzed hydroxylation mechanism proceeds through multiple oxidation stages [20]. Initial syn-dihydroxylation occurs at one aromatic ring, followed by a second dihydroxylation step that delivers tetrahydroxylated products in moderate to good yields [20]. The substrate scope encompasses various naphthalene derivatives, with oxidation preferentially occurring at non-functionalized aromatic regions [20]. This selectivity pattern preserves existing functional groups while introducing new hydroxyl functionality [20].

Heteropolyacid catalysts provide alternative pathways for naphthalene hydroxylation with complementary selectivity profiles [23]. The H₄PMo₁₁VO₄₀ catalyst demonstrates optimal performance among various heteropolyacid formulations, achieving 30.3% naphthalene conversion with 46.7% selectivity toward naphthol products at 65°C [23]. The catalytic mechanism involves Keggin structure heteropolyacids that exhibit hydroxylation activity through interaction with hydrogen peroxide oxidant [23].

Tandem catalysis strategies employ compartmentalized catalyst systems to enable incompatible transformations in single reaction vessels [15]. Core-shell micellar supports based on amphiphilic triblock copolymers provide distinct microenvironments for sequential reactions [15]. The hydrophobic core accommodates cobalt-catalyzed alkyne hydration, while the hydrophilic shell facilitates rhodium-catalyzed asymmetric transfer hydrogenation [15].

Heterometallic complexes based on single-frame N-heterocyclic carbene ligands offer enhanced catalytic performance compared to mixtures of related homometallic complexes [18]. These systems combine catalytic properties of different metal centers to achieve synergistic effects in tandem processes [18]. The field represents an emerging research area with significant potential for developing advanced catalytic methodologies [18].

Catalyst SystemSubstrateTemperature (°C)Conversion (%)Selectivity (%)OxidantReaction Time (h)
Fe(5-tips³tpa)Naphthalene2529.046.7H₂O₂/Mg(ClO₄)₂1
H₄PMo₁₁VO₄₀Naphthalene6530.346.7H₂O₂8
Cr(III)-superoxoAnthracene2585.092.0HOTf2
Pd/SAPO-11n-Heptane34092.079.0H₂5
NiMo/Al₂O₃Naphthalene30078.065.0H₂6

The chromium(III)-superoxo complex [(Cl)(TMC)Cr³⁺(O₂)]⁺ catalyzes aromatic hydroxylation through proton-coupled electron transfer mechanisms [22]. This system represents the first demonstration of aromatic hydroxylation by metal-superoxo species, proceeding via rate-determining proton-coupled electron transfer from aromatic substrates [22]. The reaction mechanism involves initial electron transfer followed by rapid further oxidation to generate quinone products [22].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

186.104465066 g/mol

Monoisotopic Mass

186.104465066 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types